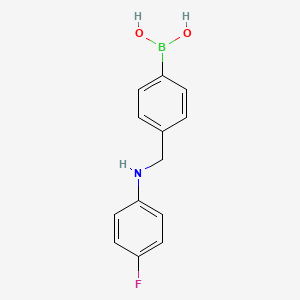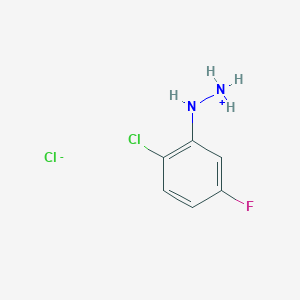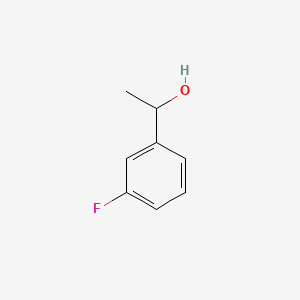![molecular formula C8H11ClFN5 B7768509 [N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768509.png)
[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is a chemical compound that features a fluorophenyl group attached to a carbamimidoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride typically involves the reaction of 2-fluoroaniline with cyanamide under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes steps such as purification through recrystallization or chromatography to achieve the required quality for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl carbamimidoyl derivatives, while substitution reactions can produce a variety of substituted fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: Similar in structure but contains a thiophene ring instead of a carbamimidoyl group.
Cyclopentanecarboxamide, N-(2-fluorophenyl)-: Contains a cyclopentane ring, differing from the carbamimidoyl structure.
Uniqueness
[N’-[N’-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride is unique due to its specific combination of a fluorophenyl group with a carbamimidoyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[N'-[N'-(2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLHJDRXWUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C(N)N=C([NH3+])N)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)










![(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768534.png)
